

An In-depth Technical Guide to the Basic Chemical Properties of PF-4708671

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Compound of Interest		
Compound Name:	PF-7006	
Cat. No.:	B15609006	Get Quote

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This technical guide provides a comprehensive overview of the fundamental chemical and pharmacological properties of PF-4708671, a potent and selective inhibitor of the p70 ribosomal S6 kinase 1 (S6K1). All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experimental procedures are provided. Mandatory visualizations, including signaling pathways and experimental workflows, are rendered using Graphviz (DOT language) to facilitate a clear understanding of the compound's mechanism of action and its experimental evaluation.

Core Chemical Properties

PF-4708671, with the IUPAC name 2-{[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}-5-(trifluoromethyl)-1H-benzimidazole, is a cell-permeable small molecule inhibitor.[1] Its fundamental chemical and physical properties are summarized in the table below.



Property	Value
Molecular Formula	C19H21F3N6[2]
Molecular Weight	390.41 g/mol [2]
CAS Number	1255517-76-0[2][3]
Appearance	White to off-white solid
SMILES String	CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=CC (C(F)(F)F)=CC=C4N3[H][3]

Table 1: General Chemical Properties of PF-4708671

Solubility and Storage

Proper handling and storage of PF-4708671 are crucial for maintaining its stability and activity. The compound exhibits good solubility in several organic solvents but is sparingly soluble in aqueous solutions.

Solvent	Solubility
DMSO	≥37.8 mg/mL (>10 mM)[4]
Ethanol	≥17.13 mg/mL[4]
DMF	10 mg/ml[3]
DMF:PBS (pH 7.2) (1:1)	0.5 mg/ml[3]
Water	Insoluble[4]

Table 2: Solubility of PF-4708671

For optimal stability, PF-4708671 should be stored as a solid at -20°C, where it is stable for at least four years.[3] Stock solutions in DMSO can be stored at -20°C for up to six months. To prepare aqueous working solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute with the aqueous buffer.



Mechanism of Action and Selectivity

PF-4708671 is a highly selective and potent ATP-competitive inhibitor of S6K1, a key downstream effector of the mTOR signaling pathway.[5][6] It prevents the S6K1-mediated phosphorylation of downstream substrates, most notably the ribosomal protein S6 (S6).[5]

Potency and Selectivity Profile

The inhibitory activity of PF-4708671 has been quantified against S6K1 and a panel of other related kinases, demonstrating its high selectivity.

Kinase	Kı (nM)	IC50 (nM)
S6K1	20[4][5]	160[4][5]
S6K2	-	65,000[7]
MSK1	-	950
RSK1	-	4,700[7]
RSK2	-	9,200[7]

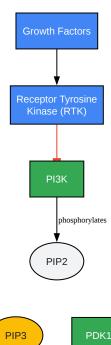
Table 3: In Vitro Potency and Selectivity of PF-4708671

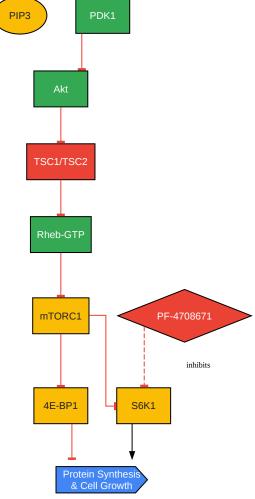
As shown in Table 3, PF-4708671 is significantly more potent against S6K1 compared to the closely related S6K2 and other kinases in the AGC family, making it a valuable tool for dissecting S6K1-specific signaling events.

Signaling Pathway

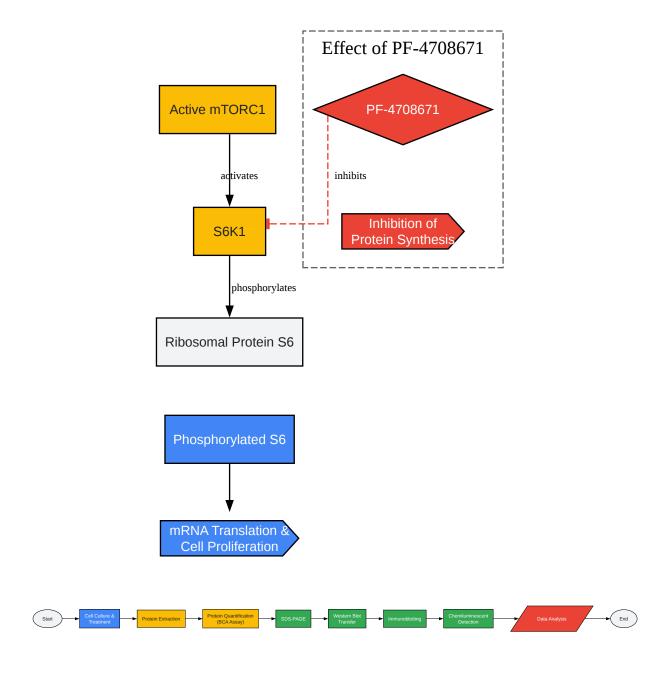
PF-4708671 exerts its effects by directly targeting S6K1 within the well-characterized PI3K/Akt/mTOR signaling cascade. The following diagram illustrates the position of S6K1 in this pathway and the point of inhibition by PF-4708671.











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